Tetraammineplatinum dichloride xhydrate
Description
Contextualization within Platinum Ammine Complexes: Historical and Contemporary Research Significance
The study of metal ammine complexes was pivotal in the development of modern coordination chemistry. libretexts.org In the late 19th century, Alfred Werner's groundbreaking work on cobalt and platinum ammine complexes led to his proposal of octahedral and square planar geometries for coordination compounds, for which he received the Nobel Prize in Chemistry in 1913. libretexts.orgwikipedia.org His experiments, which distinguished between coordinated and free ions in solution, laid the theoretical groundwork for understanding the structure and bonding in compounds like [Pt(NH₃)₄]Cl₂. libretexts.orglibretexts.org
Historically, a related compound, Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), was one of the first platinum ammine complexes to be described and played a role in early structural determinations. researchgate.net Today, the contemporary significance of tetraammineplatinum(II) dichloride is largely defined by its role as a versatile precursor. cymitquimica.comsamaterials.com It is a key starting material in the synthesis of other platinum compounds, most notably the landmark anticancer drug cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]). samaterials.comfishersci.ca The stable ammine ligands in [Pt(NH₃)₄]Cl₂ allow for controlled substitution reactions, which is a fundamental strategy in medicinal and catalytic chemistry. samaterials.com
Scope and Objectives of Academic Inquiry for Tetraammineplatinum Dichloride Xhydrate
Academic research on [Pt(NH₃)₄]Cl₂·xH₂O is driven by its utility and unique chemical properties. A primary objective is to leverage its role as a precursor for creating novel platinum-based materials and molecules. cymitquimica.comsamaterials.com Researchers investigate its reactivity to develop efficient synthetic pathways for new chemotherapeutic agents and for the production of highly active catalysts used in hydrogenation, carbonylation, and other organic transformations. samaterials.comchemicalbook.com
Another significant area of inquiry is its application in materials science. The compound is used as a source of platinum for depositing thin metallic layers, such as platinum electrodes on Nafion membranes for use in fuel cells. sigmaaldrich.com It also serves as a coupling catalyst in specialized applications, for instance, in electron beam technology for the decomposition of volatile organic compounds. sigmaaldrich.com Furthermore, the study of [Pt(NH₃)₄]Cl₂·xH₂O contributes to a fundamental understanding of coordination chemistry, including ligand exchange mechanisms and the self-assembly of complex inorganic architectures. otago.ac.nz
Methodological Frameworks in Studying [Pt(NH₃)₄]Cl₂·xH₂O
A variety of analytical and physical methods are employed to synthesize and characterize tetraammineplatinum(II) dichloride hydrate.
Synthesis: Common laboratory and industrial preparations involve reacting Magnus' salt with an excess of ammonia (B1221849), often under heated or pressurized conditions, to yield the colorless [Pt(NH₃)₄]Cl₂ product. researchgate.netgoogle.comgoogle.com Other routes start from different platinum salts, such as potassium tetrachloroplatinate(II), and involve reactions with aqueous ammonia. asianpubs.org
Structural and Spectroscopic Characterization:
X-ray Crystallography: This is the definitive method for determining the solid-state structure of the compound. Single-crystal X-ray diffraction studies confirm the square planar geometry of the [Pt(NH₃)₄]²⁺ cation and provide precise measurements of bond lengths and angles. researchgate.netnih.gov For instance, studies on the related nitrate (B79036) salt, Pt(NH₃)₄₂, show Pt-N bond lengths of approximately 2.05 Å. researchgate.net
Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the coordination of the ammonia ligands to the platinum center. asianpubs.orgmcgill.ca ¹⁹⁵Pt NMR is particularly powerful for probing the electronic environment of the platinum nucleus. nih.gov
Elemental Analysis: This classical chemical method is used to confirm the stoichiometric composition of the complex, ensuring the correct ratio of platinum, nitrogen, hydrogen, and chlorine. asianpubs.org
Thermal Analysis: The "xhydrate" designation indicates a variable number of water molecules, making thermal analysis essential for its characterization.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal decomposition of the hydrated complex. jmaterenvironsci.comresearchgate.net TGA measures changes in mass as a function of temperature, allowing for the quantification of water loss and subsequent decomposition of the ammine ligands. researchgate.net DTA detects temperature differences between the sample and a reference, identifying whether decomposition processes are endothermic or exothermic. jmaterenvironsci.comresearchgate.net Such studies are vital for understanding the compound's thermal stability and the nature of the water molecules within the crystal lattice. tdl.org
Data sourced from a study on a related trans-platinum complex to illustrate the methodological output. researchgate.net
Properties
Molecular Formula |
ClH10N4OPt-3 |
|---|---|
Molecular Weight |
312.64 g/mol |
IUPAC Name |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI Key |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Pathways for Tetraammineplatinum Dichloride Xhydrate
Novel Synthetic Routes and Precursor Chemistry, including routes from [PtCl₄]²⁻
The synthesis of tetraammineplatinum(II) dichloride has evolved from classical methods to more refined strategies aimed at improving yield, purity, and efficiency. A foundational precursor for many platinum complexes is the tetrachloroplatinate(II) anion, [PtCl₄]²⁻.
A primary route involves the reaction of an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of ammonia (B1221849). ic.ac.uknih.gov In this reaction, the ammonia molecules act as ligands, displacing the chloride ions from the coordination sphere of the platinum(II) center to form the stable tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. nih.gov A large excess of ammonia can, however, decrease the yield in some related syntheses by promoting the formation of the tetraammine complex when other products are desired. ic.ac.uk
Another significant synthetic strategy utilizes Magnus' green salt, [Pt(NH₃)₄][PtCl₄], as the starting material. google.com This method is particularly relevant in industrial and green chemistry contexts as Magnus' salt is often a by-product in the synthesis of other platinum compounds, such as intermediates for mixed-amine anticancer drugs. google.com The process involves reacting solid Magnus' salt with concentrated aqueous ammonia (24-28%) at boiling temperatures under reflux for 6 to 8 hours. google.com The reaction is complete when the characteristic green color of the starting material disappears, resulting in a pale yellow or colorless solution of tetraammineplatinum(II) dichloride. google.com
A patented modification of this approach involves reacting Magnus' salt with excess ammonia in an autoclave at elevated temperatures (100-130°C) for 16 to 18 hours. google.com This method is designed to produce tetraammineplatinum(II) dichloride free from ammonium chloride, a common impurity that requires tedious purification steps. google.com
Mechanistic Investigations of Complex Formation
The formation of the [Pt(NH₃)₄]²⁺ complex from [PtCl₄]²⁻ is a classic example of a ligand substitution reaction in a square planar d⁸ metal complex. The mechanism proceeds in a stepwise fashion, where each of the four chloride ligands is sequentially replaced by an ammonia molecule.
The substitution process is influenced by the trans effect, which dictates the lability of ligands positioned trans to a ligand with a strong trans-directing influence. ic.ac.uknih.gov In the series of intermediates, [Pt(NH₃)Cl₃]⁻, [Pt(NH₃)₂Cl₂], and [Pt(NH₃)₃Cl]⁺, the chloride ligand has a greater trans effect than ammonia. nih.gov However, in the synthesis of the fully substituted [Pt(NH₃)₄]²⁺ complex, a large excess of ammonia is typically used, which drives the reaction to completion through all substitution steps, ultimately yielding the tetraammine product regardless of the intermediate stereochemistry. The initial substitution of a chloride in [PtCl₄]²⁻ by ammonia yields [Pt(NH₃)Cl₃]⁻. Subsequent substitutions are governed by the trans effect, but the high concentration of ammonia ensures the formation of the final, thermodynamically stable tetraammine cation.
Influence of Reaction Conditions on Product Purity and Hydration State
The purity and final form of [Pt(NH₃)₄]Cl₂·xH₂O are highly dependent on the specific reaction conditions employed during synthesis and purification. Key variables include reagent concentration, temperature, reaction time, and the method of product isolation.
A common impurity in syntheses starting from [PtCl₄]²⁻ is Magnus' green salt, [Pt(NH₃)₄][PtCl₄], which can precipitate if the stoichiometry and reaction conditions are not carefully controlled. ic.ac.uk Dilute acid is sometimes used during recrystallization to prevent the formation of undesired aquo complexes. ic.ac.uk
In methods utilizing Magnus' salt, the reaction conditions are critical for ensuring complete conversion and high purity. For instance, reacting Magnus' salt in an autoclave in the presence of an initial amount of [Pt(NH₃)₄]Cl₂ can yield a product free of ammonium chloride contamination. google.com The amount of excess ammonia is also crucial; an excess of 50% to 60% is preferred, as less than 50% may lead to incomplete reaction, while more than 70% is wasteful and can leave residual ammonia as an impurity. google.com
The degree of hydration (the 'x' in xH₂O) can be variable, often ranging from 1 to 2. sigmaaldrich.comsigmaaldrich.com The specific conditions that control the exact hydration state, such as drying temperature, humidity, and duration, are critical but not extensively detailed in the surveyed literature. The final product is typically a hydrate, as indicated by its chemical formula, [Pt(NH₃)₄]Cl₂·xH₂O. sigmaaldrich.com
The following table summarizes conditions from various synthetic approaches discussed in the literature.
| Starting Material | Reagents | Temperature | Time | Key Outcome/Purity Note |
| Magnus' Salt | Concentrated NH₃ (24-28%) | Boiling (Reflux) | 6-8 hours | Complete disappearance of green salt indicates reaction completion. google.com |
| Magnus' Salt | Excess NH₃, aq. [Pt(NH₃)₄]Cl₂ | 120°C (Autoclave) | 17 hours | Yields product free of ammonium chloride. google.com |
| Magnus' Salt | Excess NH₃ | 100-130°C (Autoclave) | 16-18 hours | Designed to avoid ammonium chloride by-product. google.com |
Green Chemistry Approaches in [Pt(NH₃)₄]Cl₂·xH₂O Synthesis
Green chemistry principles are increasingly being applied to the synthesis of coordination compounds to reduce waste, lower costs, and improve environmental compatibility. A notable green approach for preparing tetraammineplatinum(II) dichloride focuses on the utilization of by-products from other chemical processes. google.com
The reaction is conducted by refluxing Magnus' salt with concentrated ammonia water under normal pressure. google.com This approach avoids the use of more expensive starting materials like cisplatin (B142131) and maintains a high conversion rate. google.com The method is highlighted as being cost-effective, suitable for large-scale industrial production, and beneficial for environmental protection. google.com This recycling of a platinum-containing by-product is a significant step towards a more sustainable production of platinum complexes. google.com
Elucidation of Coordination Geometries and Electronic Structures in Pt Nh₃ ₄ Cl₂·xh₂o Systems
High-Resolution Crystallographic Analysis of Hydration and Anhydrous Forms
Single-crystal X-ray diffraction has been employed to determine the structures of tetraammineplatinum(II) dichloride with high precision. The anhydrous form, [Pt(NH₃)₄]Cl₂, crystallizes in the tetragonal system. researchgate.net A key finding from these studies is the characterization of the square-planar [Pt(NH₃)₄]²⁺ cation, which is composed of a central platinum(II) ion coordinated by four ammonia (B1221849) molecules. researchgate.net
The crystal structure is stabilized by a robust three-dimensional network of hydrogen bonds. Specifically, N-H···Cl interactions link the complex cations and the chloride anions. researchgate.net In the hydrated form, [Pt(NH₃)₄]Cl₂·H₂O, the water molecule also participates in this hydrogen-bonding network, acting as both a donor and an acceptor, further influencing the crystal packing. The structure of the monohydrate was one of the early examples of a structurally characterized metal ammine complex. researchgate.net
Temperature-dependent X-ray diffraction studies on the anhydrous form have revealed an order-disorder phase transition. Above 173 K, the structure is described by the space group P4/mmm, where the hydrogen atoms of the ammonia ligands are dynamically disordered. Below this temperature, the structure transitions to the I4/mmm space group as the hydrogen atoms become localized. This transition is accompanied by a noticeable change in the Pt-Pt stacking distances within the crystal lattice. researchgate.net
| Parameter | Value (at 100 K) | Value (at 273 K) | Reference |
|---|---|---|---|
| Crystal System | Tetragonal | Tetragonal | researchgate.net |
| Space Group | I4/mmm | P4/mmm | researchgate.net |
| N-Pt-N Angles (°) | ~89.98 | - | researchgate.net |
While X-ray diffraction provides excellent data on the positions of heavy atoms like platinum, it is less precise for localizing hydrogen atoms. Neutron diffraction is the superior technique for this purpose due to the significant neutron scattering cross-section of hydrogen (or more commonly, deuterium). Neutron diffraction studies on related metal-ammine halide systems have been crucial for accurately determining the positions of hydrogen atoms within the ammonia ligands. researchgate.net
These studies allow for a precise quantification of the geometry of the N-H···Cl hydrogen bonds, including N-H bond lengths, H···Cl distances, and N-H···Cl angles. This level of detail is critical for understanding the strength and nature of these interactions, which are fundamental to the stability of the crystal lattice. The data can quantify the slight lengthening of the N-H covalent bond that occurs upon its participation in a hydrogen bond with a chloride ion. researchgate.net
Advanced Spectroscopic Probes for Electronic Configuration and Ligand Field Parameters
Spectroscopic techniques provide complementary information to diffraction methods, offering insight into the electronic structure, bonding environment, and vibrational characteristics of the [Pt(NH₃)₄]Cl₂·xH₂O system.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the electronic state and local coordination environment of the platinum center.
XAS , particularly at the Pt L₃-edge, provides direct information on the oxidation state and coordination geometry. mdpi.comnih.govrsc.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is highly sensitive to the formal oxidation state of the platinum atom. For [Pt(NH₃)₄]Cl₂, the XANES spectrum is characteristic of a Pt(II) species. iastate.edu The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic environment, including Pt-N bond distances and the coordination number, which are consistent with the square-planar geometry determined by crystallography. mdpi.comiastate.edu
XPS measures the binding energies of core-level electrons, which are also indicative of the element's oxidation state. In the XPS spectrum of tetraammineplatinum(II) dichloride, the Pt 4f region shows a characteristic doublet (Pt 4f₇/₂ and Pt 4f₅/₂). The binding energy of the Pt 4f₇/₂ peak for Pt(II) species in similar environments is typically observed in the range of 72-73 eV, distinguishing it from Pt(0) (lower binding energy) and Pt(IV) (higher binding energy, ~74-75 eV). kit.edu
| Technique | Parameter | Typical Value/Observation for Pt(II) | Reference |
|---|---|---|---|
| XAS (Pt L₃-edge) | Edge Energy | Characteristic for Pt(II) (~11564-11566 eV) | nih.goviastate.edu |
| XPS | Pt 4f₇/₂ Binding Energy | ~72-73 eV | kit.edu |
Vibrational spectroscopy probes the energies of molecular vibrations, providing direct insight into the strength and nature of chemical bonds.
Far-Infrared (Far-IR) Spectroscopy is particularly useful for studying the low-frequency vibrations characteristic of metal-ligand bonds. rsc.org In the Far-IR spectrum of [Pt(NH₃)₄]Cl₂, the Pt-N stretching vibrations are prominent. researchgate.netcdnsciencepub.com These modes are typically observed in the 500-550 cm⁻¹ region. Other vibrations, such as the N-Pt-N bending modes, occur at lower frequencies.
Resonance Raman Spectroscopy can selectively enhance the vibrational modes associated with an electronic transition. semi.ac.cn When the excitation wavelength is chosen to be in resonance with a d-d electronic transition of the platinum center, the Pt-N symmetric stretching mode (ν₁) can be significantly enhanced. rsc.org This technique is highly sensitive and provides specific information about the vibrational modes coupled to the electronic structure of the chromophore. semi.ac.cn The rocking vibration mode of the coordinated NH₃ ligands can also be observed. researchgate.net
NMR spectroscopy is an exceptionally powerful tool for characterizing the structure and dynamics of platinum complexes in both solution and the solid state.
The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, is an excellent NMR probe. wikipedia.org The chemical shift of ¹⁹⁵Pt is extremely sensitive to the coordination environment, including the oxidation state and the nature of the ligands, spanning a range of over 13,000 ppm. wikipedia.org For the [Pt(NH₃)₄]²⁺ cation, the ¹⁹⁵Pt chemical shift is characteristic of a Pt(II) center coordinated to four nitrogen atoms. Slight changes in the ligand sphere or solvent can cause significant shifts, making it a sensitive tool for studying solution-state equilibria. wikipedia.orghuji.ac.il
Studies using ¹⁵N-labeled ammonia have provided further detail on the Pt-N bond. The one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵N), is directly related to the s-character of the Pt-N bond. uq.edu.au Changes in this coupling constant can be used to probe the trans-influence of other ligands in mixed-ligand platinum complexes. uq.edu.au In solution, techniques like [¹H, ¹⁵N] HSQC NMR spectroscopy can be used to monitor reactions such as aquation. researchgate.net Solid-state NMR can also be used to probe the local structure and distinguish between different crystalline forms or surface-adsorbed species. chemrxiv.org
| Nucleus | Parameter | Typical Value/Range | Reference |
|---|---|---|---|
| ¹⁹⁵Pt | Chemical Shift (δ) | Characteristic for Pt(II)-N₄ environment | wikipedia.orghuji.ac.il |
| ¹⁵N | ¹J(¹⁹⁵Pt-¹⁵N) Coupling Constant | ~160 to 390 Hz (in Pt(II) ammines) | huji.ac.iluq.edu.au |
Investigations into Isomerism and Stereochemical Aspects of Platinum(II) Ammine Complexes
Isomerism plays a crucial role in the chemistry of coordination compounds, defining their physical, chemical, and biological properties. In the realm of platinum(II) ammine complexes, stereoisomerism, particularly geometrical isomerism, is a fundamental concept. While the specific complex cation tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, does not exhibit geometrical isomerism due to the presence of four identical ammonia ligands, its derivatives, which form the broader class of platinum(II) ammine complexes, are archetypal examples of this phenomenon. The study of these isomers has been pivotal in understanding coordination chemistry.
The most well-documented examples of isomerism in this class of compounds are found in square planar complexes with the general formula [Pt(NH₃)₂X₂], where X is a halide or another anionic ligand. These complexes can exist as two distinct geometrical isomers: cis and trans.
Cis Isomer : In the cis configuration, the two identical ligands are positioned adjacent to each other, forming a 90° angle with respect to the central platinum atom.
Trans Isomer : In the trans configuration, the two identical ligands are situated on opposite sides of the central platinum atom, resulting in a 180° angle between them.
These spatial arrangements are not interconvertible by simple bond rotation, leading to two distinct chemical species with unique properties. The existence of these isomers was instrumental for Alfred Werner in developing his theory of coordination chemistry and proposing a square planar geometry for these types of Pt(II) complexes.
The differences between cis and trans isomers are not merely geometric; they extend to significant variations in their physicochemical and biological characteristics.
Structural and Spectroscopic Differentiation
Detailed research using X-ray crystallography has provided precise measurements of bond lengths and angles, confirming the distinct geometries of these isomers. Spectroscopic methods, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also powerful tools for distinguishing between them.
Structural Parameters: Crystallographic studies reveal subtle but significant differences in the bond parameters of cis and trans isomers of diamminedichloroplatinum(II).
| Parameter | cis-[Pt(NH₃)₂Cl₂] | trans-[Pt(NH₃)₂Cl₂] |
| Point Group | C₂ᵥ | D₂ₕ |
| Pt-Cl Bond Length | ~2.33 Å | ~2.30 Å |
| Pt-N Bond Length | ~2.05 Å | ~2.05 Å |
| Cl-Pt-Cl Angle | ~92° | 180° |
| N-Pt-N Angle | ~91° | 180° |
| N-Pt-Cl Angle | ~88°, ~177° | 90° |
| Note: Data compiled from various crystallographic and computational studies. Exact values may vary slightly between different reports. |
Spectroscopic Properties: The different symmetries of the cis (C₂ᵥ) and trans (D₂ₕ) isomers lead to different selection rules for vibrational spectroscopy, resulting in distinct Infrared (IR) and Raman spectra. The centrosymmetric nature of the trans isomer means that vibrations that are IR active are Raman inactive, and vice versa (rule of mutual exclusion). The cis isomer, lacking a center of inversion, can have vibrations that are active in both IR and Raman.
| Spectroscopic Method | Observation for cis Isomer | Observation for trans Isomer |
| Infrared (IR) Spectroscopy | Two Pt-Cl stretching bands observed. | One Pt-Cl stretching band observed. |
| Raman Spectroscopy | Symmetric stretches are Raman active. | Symmetric stretches are Raman active and often more intense due to symmetry. |
| ¹⁹⁵Pt NMR Spectroscopy | Chemical shift δ ≈ -2104 ppm | Chemical shift δ ≈ -2101 ppm |
| Note: Spectroscopic values are illustrative and can be influenced by solvent and experimental conditions. |
Chemical Reactivity and Physicochemical Properties
The stereochemistry of platinum(II) ammine complexes profoundly influences their chemical reactivity and physical properties. A classic chemical method for distinguishing between the isomers is the Kurnakov test, which utilizes their differential reactivity with thiourea (tu).
Cis Isomer Reaction : Reacts with excess thiourea to replace all four ligands, forming the soluble, yellow-colored complex [Pt(tu)₄]Cl₂.
Trans Isomer Reaction : Reacts with thiourea to substitute only the chloride ligands, yielding a colorless to white, insoluble precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂.
This difference in reactivity is explained by the trans effect, where a ligand influences the rate of substitution of the ligand positioned opposite to it. The trans effect of the chloride ligand is greater than that of the ammine ligand.
A summary of the distinguishing physicochemical properties is presented below.
| Property | cis-[Pt(NH₃)₂Cl₂] (Cisplatin) | trans-[Pt(NH₃)₂Cl₂] (Transplatin) |
| Color | Pale yellow to orange-yellow | Pale yellow |
| Solubility in Water | More soluble | Less soluble |
| Dipole Moment | Non-zero (polar molecule) | Zero (non-polar molecule) |
| Kurnakov Test Result | Yellow solution ([Pt(tu)₄]Cl₂) | White precipitate (trans-[Pt(NH₃)₂(tu)₂]Cl₂) |
Computational and Theoretical Studies on Pt Nh₃ ₄ Cl₂·xh₂o
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and geometry of platinum complexes. DFT calculations balance computational cost and accuracy, making them suitable for investigating the relatively large systems involving transition metals. These calculations can determine optimized molecular geometries, bond energies, and electronic properties by approximating the electron density of the molecule.
For the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, DFT studies confirm the square planar geometry around the platinum(II) center, which has a d⁸ electron configuration. doubtnut.com Calculations can provide precise bond lengths and angles, which are in close agreement with experimental data from X-ray crystallography. For instance, DFT can be used to calculate the Pt-N bond energies, providing a quantitative measure of the bond strength between the platinum center and the ammine ligands. Studies on related compounds like cisplatin (B142131) have used DFT with the B3LYP functional to calculate Pt-NH₃ bond energies, yielding results that align well with experimental values. researchgate.net
A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. For platinum ammine complexes, these calculations help assign the observed absorption bands to specific d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
Furthermore, DFT can be used to compute vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning vibrational modes observed in experimental measurements, such as the Pt-N stretching and N-H bending frequencies in the [Pt(NH₃)₄]²⁺ cation.
Table 1: Representative DFT-Calculated Parameters for Platinum-Ammine Systems
| Parameter | Typical Calculated Value | Experimental Comparison |
|---|---|---|
| Pt-N Bond Energy | ~37 kcal/mol (in related complexes) | Agrees with enthalpy data researchgate.net |
| Pt-N Bond Length | ~2.05 Å | Consistent with crystallographic data |
Note: The data presented are representative values based on DFT studies of similar platinum ammine complexes and are intended for illustrative purposes.
DFT calculations are instrumental in exploring the mechanisms of chemical reactions involving platinum complexes. By mapping the potential energy surface (PES), researchers can identify the lowest energy pathways for reactions such as ligand exchange or hydrolysis. This involves locating the structures of reactants, products, and, crucially, the high-energy transition states that connect them.
For platinum(II) ammine complexes, DFT can be used to model the stepwise substitution of ammine or other ligands. The calculated activation energies (the energy difference between the reactant and the transition state) provide insights into the reaction kinetics. These theoretical studies have been particularly important in understanding the activation of platinum-based anticancer drugs, where hydrolysis (the replacement of a ligand by a water molecule) is a key step. researchgate.net
Ab Initio Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the compound's behavior in solution. Unlike classical molecular dynamics, AIMD calculates the forces between atoms "on the fly" using quantum mechanical methods, offering a more accurate description of electronic polarization and charge transfer effects.
For [Pt(NH₃)₄]Cl₂·xH₂O, AIMD simulations are used to study the solvation of the [Pt(NH₃)₄]²⁺ cation in water. These simulations reveal the detailed structure of the hydration shells around the complex. Studies on the generic Pt(II) aqua ion show a well-defined first solvation shell with strongly bound water molecules and a more structured second shell due to hydrogen bonding. acs.org Similarly, AIMD can model the interactions between the [Pt(NH₃)₄]²⁺ cation, the surrounding water molecules, and the chloride counter-ions. The simulations can track the hydrogen bonding network between the ammine ligands and water molecules, which is crucial for understanding the complex's solubility and stability in aqueous environments. These simulations have shown that even beyond the first coordination sphere, the presence of the doubly charged cation significantly influences the structure and dynamics of the surrounding water. researchgate.net
Ligand Field Theory and Molecular Orbital Theory Applications to Platinum Ammine Complexes
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental theoretical frameworks for describing the electronic structure and bonding in coordination compounds. wikipedia.orgbritannica.com They provide a more sophisticated model than simple electrostatic theories by considering the covalent nature of metal-ligand bonds.
For the square planar [Pt(NH₃)₄]²⁺ complex, the platinum(II) ion has a d⁸ electron configuration. doubtnut.com According to LFT, the four ammine ligands, which are σ-donors, approach the metal center, causing the energies of the five d-orbitals to split. scribd.comlibretexts.org In a square planar geometry, the dₓ²-y² orbital, which points directly at the ligands, is destabilized the most and is typically the highest in energy. The remaining d-orbitals (dxy, dxz, dyz, and dz²) are at lower energies. The eight d-electrons of Pt(II) fill the four lower-energy orbitals, leaving the dₓ²-y² orbital empty. This arrangement results in a diamagnetic, low-spin complex, which is characteristic of square planar d⁸ complexes with strong-field ligands like ammonia (B1221849). britannica.com
MO theory provides a more detailed picture by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and antibonding molecular orbitals. libretexts.org The σ-donor lone pairs on the four ammonia ligands overlap with the metal's dₓ²-y², s, pₓ, and py orbitals to form four strong σ-bonds. The metal's dxz, dyz, and dxy orbitals are non-bonding in a pure σ-bonding framework. The resulting MO diagram explains the stability of the complex and provides the basis for understanding its electronic spectra.
Table 2: d-Orbital Splitting in a Square Planar [Pt(NH₃)₄]²⁺ Complex
| Orbital | Energy Level | Electron Occupancy |
|---|---|---|
| dₓ²-y² | High (Antibonding, σ*) | 0 |
| dxy | Lower | 2 |
| dz² | Lower | 2 |
Computational Modeling of Hydration State Variability and Crystal Packing
The "xH₂O" in the chemical formula indicates a variable number of water molecules within the crystal lattice. Computational modeling can be employed to understand this variability and its effect on the crystal structure.
Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements for both the anhydrous and various hydrated forms of [Pt(NH₃)₄]Cl₂. These methods calculate the lattice energy of different hypothetical crystal structures to identify the most thermodynamically stable arrangements. nih.gov Such studies can help rationalize why certain hydrate stoichiometries are preferred and how the water molecules are incorporated into the crystal lattice, for instance, by forming hydrogen bonds with the ammine ligands and chloride ions. scispace.com
By modeling the crystal energy landscape, researchers can investigate the relative stability of different polymorphs (different crystal packings of the same compound) and hydrates. nih.govscispace.com These computational approaches, often combined with experimental data from X-ray diffraction, are crucial for understanding the solid-state properties of tetraammineplatinum(II) dichloride hydrate and how factors like humidity and temperature can influence its structure and stability.
Applications in Advanced Material Science and Catalysis Research
Precursor Chemistry for Platinum Nanomaterials and Thin Films
The compound is widely used as a starting material for creating sophisticated platinum nanostructures and films due to its solubility and well-defined composition. sigmaaldrich.com
Controlled deposition techniques are essential for fabricating advanced materials with precise specifications. Tetraammineplatinum(II) chloride hydrate is a suitable precursor for methods like atomic layer deposition (ALD). Surface pretreatments can influence the nucleation and growth of platinum films. For instance, an NH₃ pretreatment on a TiO₂ surface can lead to fluent nucleation of Pt, enabling the formation of continuous, ultrathin films of approximately 2.2 nm. nih.gov This level of control is crucial for applications in microelectronics and catalysis where film thickness and uniformity are paramount. The compound can also be used to deposit platinum electrode layers on polymer membranes, such as Nafion, which is vital for fuel cell technology.
A primary application of tetraammineplatinum(II) chloride hydrate is in the preparation of heterogeneous catalysts. sigmaaldrich.com These catalysts, where the active platinum species is dispersed on a solid support, are cornerstones of the chemical industry. The synthesis typically involves impregnating a high-surface-area support material with an aqueous solution of the platinum complex, followed by thermal decomposition (calcination) or chemical reduction.
The choice of support material, such as silica (SiO₂), alumina (Al₂O₃), or various forms of carbon, significantly influences the final properties of the catalyst. shokubai.orgmdpi.com The interaction between the platinum precursor and the support during thermal treatment is critical. For example, when supported on silica, thermal treatment leads to the formation of platinum metal particles. shokubai.org In contrast, on γ-alumina, the process can be more complex, involving re-oxidation of the platinum species at higher temperatures due to strong interactions with the support. shokubai.org
The thermal decomposition process itself occurs in steps. Under an inert atmosphere, the [Pt(NH₃)₄]²⁺ complex may first convert to a [Pt(NH₃)₂]²⁺ intermediate before complete decomposition to elemental platinum. researchgate.net In an oxidizing atmosphere, the decomposition of the ammine ligands can lead to the formation of nitrogen oxides. researchgate.net These transformation pathways are critical for controlling the final size and oxidation state of the platinum nanoparticles on the support.
Below is a table summarizing typical parameters for the synthesis of Pt/carbon catalysts using tetraammineplatinum(II) chloride hydrate as a precursor.
| Parameter | Typical Value/Condition | Effect on Catalyst |
| Support Material | Activated Carbon, Carbon Nanotubes, Graphene | Influences dispersion, surface area, and metal-support interactions. mdpi.commdpi.com |
| Pt Loading | 0.5 - 5 wt% | Affects the number of active sites and cost. |
| Decomposition Method | Thermal Calcination or Chemical Reduction (e.g., with H₂) | Determines the oxidation state and size of Pt nanoparticles. |
| Calcination Temp. | 300 - 500 °C | Higher temperatures can lead to larger particle sizes (sintering). shokubai.org |
| Atmosphere | Inert (N₂, He), Oxidizing (Air), or Reducing (H₂) | Influences the surface chemistry and final state of the platinum. researchgate.net |
Role in the Development of Coordination Polymer Networks and Metal-Organic Frameworks
While less common than its use as a nanoparticle precursor, the principles of coordination chemistry allow for platinum complexes to be incorporated into more complex supramolecular structures. Metal-Organic Frameworks (MOFs) and coordination polymers are built by linking metal ions or clusters with organic ligands. Platinum complexes can be used as "metalloligands," where a pre-formed complex acts as a building block for a larger framework. bath.ac.uk This strategy allows for the precise placement of catalytically active platinum sites within a porous, crystalline structure. For instance, platinum(II) centers have been successfully integrated into the structure of UiO-67, a well-known MOF, creating highly defined, isolated active sites for catalysis. unito.it This approach offers exceptional control over the catalytic environment, potentially leading to catalysts with high selectivity. mit.edu
Investigation of Catalytic Activity in Model Organic Transformations
The catalytic performance of materials derived from [Pt(NH₃)₄]Cl₂·xH₂O is a major area of research, particularly in important organic reactions like hydrogenation and oxidation. pageplace.denih.gov
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orgyoutube.com Tetraammineplatinum(II) chloride is soluble in water and can be used in studies of homogeneous catalysis. chemicalbook.com Transition metal complexes, including those of platinum(II), are known to catalyze reactions such as the hydrogenation of unsaturated organic compounds. acs.org The mechanism often involves the activation of molecular hydrogen by the metal center. While its direct application as a homogeneous catalyst is more for academic investigation, it provides insights into the fundamental steps of platinum-mediated catalysis.
The most significant catalytic applications stem from the heterogeneous catalysts prepared from tetraammineplatinum(II) chloride hydrate. sigmaaldrich.comnih.gov Platinum supported on carbon (Pt/C) is a benchmark catalyst for numerous reactions. univ-artois.fr The performance of these catalysts is highly dependent on the properties of the platinum nanoparticles (size, shape, dispersion) and the nature of the carbon support. researchgate.net
For example, in catalytic hydrogenation, the addition of hydrogen across double or triple bonds is a fundamental transformation in organic synthesis. libretexts.org Pt/C catalysts are highly effective for these reactions. researchgate.net Research has shown that modifying the carbon support, for instance by doping it with nitrogen, can enhance the catalytic performance by improving metal dispersion and creating favorable metal-support interactions. mdpi.com
The table below presents illustrative research findings on the use of catalysts derived from [Pt(NH₃)₄]Cl₂·xH₂O in model reactions.
| Catalyst System | Support | Model Reaction | Key Findings |
| Pt Nanoparticles | Fluorinated Carbon | NO + NH₃ Reaction | Activity and selectivity towards N₂ formation were enhanced with optimal fluorine content (28%), attributed to electronic interactions between Pt and the support. researchgate.net |
| Pt-Cr₂O₃ Composite | None (Composite) | CO Oxidation | Nanosized Pt-Cr₂O₃ composites, formed by thermolysis of a related tetraammineplatinum(II) chromate precursor, showed high catalytic activity in CO oxidation. nih.gov |
| Pt Nanoparticles | N-doped Porous Carbon | General Hydrogenation | N-doping improves metal nanoparticle dispersion and stability, enhancing catalytic performance compared to undoped carbon supports. mdpi.com |
These studies demonstrate the critical role of tetraammineplatinum(II) dichloride hydrate as a precursor in designing and developing advanced heterogeneous catalysts for a variety of important chemical transformations.
Electrochemical Applications in Sensing and Energy Conversion Research (Focus on chemical aspects)
Tetraammineplatinum(II) dichloride x-hydrate, [Pt(NH₃)₄]Cl₂·xH₂O, serves as a critical precursor in the development of advanced materials for electrochemical applications, particularly in the fields of sensing and energy conversion. Its utility stems from its ability to be readily converted into high-purity platinum metal with controlled morphology and dispersion. This is of paramount importance in electrocatalysis, where the surface structure and availability of active sites on the platinum catalyst dictate the efficiency and selectivity of electrochemical reactions.
For electrochemical sensing applications, platinum electrodes fabricated from [Pt(NH₃)₄]Cl₂·xH₂O offer excellent sensitivity and stability for the detection of a wide range of analytes. The electrocatalytic properties of the platinum surface facilitate the oxidation or reduction of target molecules, generating a measurable electrical signal. The precise control over the platinum deposition process, often achieved through electrodeposition from a solution containing the tetraammineplatinum(II) complex, allows for the creation of microelectrodes and nanoelectrodes with tailored geometries and enhanced performance characteristics.
Fundamental Studies of Electrocatalysis at Platinum Surfaces Derived from [Pt(NH₃)₄]Cl₂·xH₂O
The fundamental understanding of electrocatalytic processes at platinum surfaces is crucial for the rational design of next-generation catalysts. Platinum surfaces derived from tetraammineplatinum(II) dichloride x-hydrate provide a valuable platform for these investigations due to the high purity of the resulting platinum and the ability to control the catalyst's physical and chemical properties.
One of the key areas of fundamental research is the study of the electro-oxidation of small organic molecules, such as formic acid (HCOOH), which is a promising fuel for direct liquid fuel cells. The electro-oxidation of formic acid on platinum can proceed through a dual-pathway mechanism: a direct pathway that oxidizes formic acid to carbon dioxide, and an indirect pathway that involves the formation of a poisoning intermediate, carbon monoxide (CO). The branching ratio between these two pathways is highly dependent on the structure of the platinum surface.
Table 1: Comparison of Formic Acid Electro-oxidation on Different Platinum Surfaces
| Platinum Surface | Primary Reaction Pathway | Key Performance Metric | Observation |
|---|---|---|---|
| Pt(111) | Indirect (via CO intermediate) | Oxidation Peak Potential | Around 0.95 V vs. RHE rsc.org |
| Pt-based alloys (e.g., Pt₃Pd₃Sn₂/C) | Direct (to CO₂) | Peak Current Density | Up to 225 mA mgPGM-1rsc.org |
Research has shown that platinum surfaces with specific crystallographic orientations, which can be achieved through controlled deposition from precursors like [Pt(NH₃)₄]Cl₂·xH₂O, exhibit different catalytic activities and selectivities. For instance, the Pt(111) surface is known to favor the indirect pathway, leading to the accumulation of CO and subsequent catalyst deactivation. rsc.org In contrast, alloying platinum with other metals can promote the direct oxidation pathway, enhancing the catalyst's performance and longevity. rsc.org
Another critical area of investigation is the electro-oxidation of ammonia (B1221849) (NH₃). Ammonia is considered a carbon-free hydrogen carrier and a potential fuel for fuel cells. The electro-oxidation of ammonia on platinum is also highly structure-sensitive. Density functional theory (DFT) calculations have revealed that the Pt(100) facet exhibits significantly higher activity for ammonia electro-oxidation compared to other low-index facets. psu.edu This enhanced activity is attributed to the favorable adsorption of NH₂* intermediates, which facilitates the subsequent N-N bond formation, a key step in the oxidation to dinitrogen (N₂). psu.edu
Table 2: Key Parameters in Ammonia Electro-oxidation on Platinum Surfaces
| Parameter | Significance | Finding |
|---|---|---|
| Platinum Crystal Facet | Determines reaction mechanism and rate | Pt(100) shows faster kinetics due to favorable NH₂* adsorption and a low barrier for N₂H₄* formation. psu.edu |
| Catalyst Poisoning | Limits long-term stability | Adsorbed nitrogen species (Nads) can poison the platinum surface, reducing its activity over time. |
The use of tetraammineplatinum(II) dichloride x-hydrate as a precursor allows researchers to synthesize platinum catalysts with a preferential expression of the (100) facet, thereby enhancing the efficiency of ammonia-based energy conversion systems. Fundamental electrochemical studies, such as cyclic voltammetry, provide valuable insights into the reaction mechanisms and the stability of these catalysts. By analyzing the characteristic peaks in the voltammograms, researchers can probe the adsorption and desorption of reactants and intermediates, as well as the onset of catalyst poisoning.
Future Research Directions and Emerging Paradigms for Pt Nh₃ ₄ Cl₂·xh₂o Studies
Integration with Advanced Spectroscopic Techniques for In Situ Monitoring
A significant frontier in understanding and optimizing the synthesis and reactivity of [Pt(NH₃)₄]Cl₂·xH₂O lies in the ability to observe chemical transformations in real-time. The development and application of operando (in-situ) spectroscopic methods are essential for moving beyond static characterization to dynamic analysis.
Future studies should focus on employing combined spectroscopic techniques to monitor the synthesis of [Pt(NH₃)₄]Cl₂·xH₂O and its subsequent use as a precursor, for instance, in the formation of supported platinum catalysts. A powerful combination is the simultaneous use of X-ray Absorption Spectroscopy (XAS) and Infrared (IR) Spectroscopy youtube.com.
X-ray Absorption Spectroscopy (XAS): This technique can follow the evolution of the platinum species, tracking changes in oxidation state and coordination environment as the reaction proceeds. It provides crucial data on the genesis of nanoparticles when [Pt(NH₃)₄]Cl₂·xH₂O is used as a precursor and thermally treated youtube.com.
Infrared (IR) Spectroscopy: Simultaneously, IR spectroscopy can monitor the vibrational modes of the ammine (NH₃) ligands. This allows researchers to observe the point at which ligands are lost or transformed, which is critical for understanding the mechanism of particle formation. For example, in studies of similar tetraammineplatinum hydroxide precursors, IR data has shown that ammine ligand bands are lost at specific temperatures, and the persistence of other surface species can influence the migration and aggregation of platinum atoms youtube.com.
By applying such combined operando methodologies, researchers can gain unprecedented insight into reaction kinetics, identify transient intermediates, and understand how synthesis parameters influence the final product's structure and properties. This knowledge is fundamental for designing more efficient and controlled manufacturing processes for platinum-based materials derived from [Pt(NH₃)₄]Cl₂·xH₂O.
Exploration of [Pt(NH₃)₄]Cl₂·xH₂O in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for designing complex, functional materials from molecular building blocks. The [Pt(NH₃)₄]²⁺ cation is an excellent candidate for use in crystal engineering and the construction of self-assembled architectures due to its square-planar geometry and the hydrogen-bonding capabilities of its ammine ligands.
Detailed crystallographic studies have already revealed that the arrangement of molecules in the solid state is significantly driven by an extended network of hydrogen bonds researchgate.netnih.gov. In the crystal structure of a related compound, [Pt(NH₃)₄]Cl₂·4NH₃, the chloride anions and ammonia (B1221849) molecules (both coordinated and solvate) form a complex web of N—H···Cl and N—H···N interactions researchgate.netnih.gov.
| Interaction Type | Bond Length Range (Å) | **Bond Angle Range (°) ** | Significance |
| N—H···Cl | 2.42 – 2.82 | 154 – 173 | Key interaction forming a network between cations and anions researchgate.netnih.gov. |
| N—H···N | 2.08 – 2.16 | ~178 | Nearly linear bonds indicating strong, directional interactions researchgate.netnih.gov. |
Table 1: Hydrogen Bond Parameters in the Crystal Structure of [Pt(NH₃)₄]Cl₂·4NH₃.
Future research should aim to leverage these well-defined interactions in a more deliberate manner. The key emerging directions include:
Co-crystallization: Exploring the co-crystallization of [Pt(NH₃)₄]Cl₂·xH₂O with various organic or inorganic anions and neutral molecules that can act as hydrogen bond acceptors or donors. This could lead to the rational design of novel crystalline materials with tailored properties, such as specific porosities or optical characteristics.
Self-Assembly in Solution: Investigating the self-assembly of [Pt(NH₃)₄]²⁺ with other molecular components in solution to form discrete supramolecular structures or extended nanomaterials rsc.org. Drawing inspiration from other platinum(II) complexes that form nanotubes and vesicles, this complex could serve as a rigid, cationic node in the formation of larger, functional assemblies for applications in catalysis or biomedicine bohrium.comnih.govrsc.org.
Functional Materials: Using the [Pt(NH₃)₄]²⁺ cation as a template or building block for creating hybrid organic-inorganic materials. The hydrogen bonding can direct the structure of an organic framework around the complex, or the platinum complex itself can be incorporated into larger polymeric or metal-organic framework (MOF) structures.
Theoretical Advancement in Predictive Modeling of Platinum Complex Behavior
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, complementing experimental research. For [Pt(NH₃)₄]Cl₂·xH₂O, theoretical advancements can provide atomic-level insights into its structure, stability, and reactivity.
Future research should increasingly integrate established and emerging computational techniques:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, bonding, and thermodynamic stability of the complex and its reaction intermediates researchgate.net. This approach is crucial for understanding reaction mechanisms, such as ligand exchange or reduction, at a quantum-mechanical level. For instance, DFT has been successfully applied to model the stability of various platinum-chloro-aqua-hydroxo complexes under different reactive conditions researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the [Pt(NH₃)₄]²⁺ ion in solution, providing insights into its solvation, interaction with other ions, and conformational dynamics nih.govibm.comphyschemres.orgmdpi.com. This is particularly important for predicting how the complex will behave in a real-world chemical environment, such as during a crystallization process or a catalytic reaction.
Machine Learning (ML) and AI: An emerging paradigm is the use of machine learning to develop predictive models for chemical reactions and material properties nih.govrsc.orgarxiv.org. By training algorithms on large datasets of known platinum chemistry, ML models could predict the outcome of reactions involving [Pt(NH₃)₄]Cl₂·xH₂O under various conditions, suggest optimal synthesis parameters, or even discover novel transformations arxiv.org. This data-driven approach has the potential to dramatically accelerate the development of new platinum-based materials and processes rsc.org.
Development of Sustainable Synthesis Routes and Recycling Strategies
In line with global trends towards a circular economy, the future of platinum chemistry must prioritize sustainability. This involves developing greener synthesis methods for [Pt(NH₃)₄]Cl₂·xH₂O and creating efficient pathways to recycle platinum from end-of-life products, where this complex can be a key intermediate.
Sustainable Synthesis Routes: Future research should focus on improving the "green" credentials of the synthesis process itself. This includes:
Atom Economy: Designing synthesis routes that maximize the incorporation of reactants into the final product, minimizing waste.
Byproduct Valorization: Developing methods that recycle byproducts. For example, one patented method for synthesizing tetraammineplatinum(II) dichloride focuses on reacting Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), a common byproduct in related syntheses, with ammonia, thereby achieving circularity within the synthesis process itself google.comgoogle.com.
Green Solvents and Reagents: Exploring the use of water as a primary solvent and avoiding harsh or toxic reagents. Furthermore, investigating biosynthesis routes using extracts from plants, algae, or fungi as reducing and capping agents presents a novel, eco-friendly approach, especially for creating platinum nanoparticles from precursors like [Pt(NH₃)₄]Cl₂ orientjchem.orgnih.govresearchgate.net.
Recycling Strategies and the Circular Economy: Platinum is a scarce and valuable resource, making its recycling economically and environmentally critical mdpi.com. Over 90% of platinum group metals from sources like automotive catalysts are already recovered through mature industrial processes platinuminvestment.com. Future research should focus on integrating the synthesis and recovery of [Pt(NH₃)₄]Cl₂·xH₂O into a robust circular economy model oup.comcmegroup.comresearchgate.net.
| Recycling Approach | Description | Relevance to [Pt(NH₃)₄]Cl₂·xH₂O |
| Hydrometallurgy | Involves leaching metals from spent materials using aqueous solutions (e.g., acids with oxidizing agents) mdpi.com. | Recovered platinum can be purified and converted into high-purity [Pt(NH₃)₄]Cl₂·xH₂O to re-enter the supply chain for catalyst or chemical manufacturing. |
| Pyrometallurgy | Uses high-temperature processes to smelt and separate precious metals from catalyst supports and other materials mdpi.comresearchgate.net. | The collected platinum metal must be refined and converted back into useful chemical precursors, such as [Pt(NH₃)₄]Cl₂·xH₂O. |
| Electrochemical Dissolution | A newer, milder method that uses electrochemical potential to selectively dissolve platinum from catalyst supports mdpi.com. | This approach offers a potentially cleaner route to bring platinum back into a soluble form, from which the tetraammine complex can be synthesized. |
The development of these strategies is vital to ensure a long-term, sustainable supply of platinum for critical technologies, including catalysts for the chemical industry and fuel cells for the hydrogen economy oup.comcmegroup.com.
Q & A
Basic Research Questions
Q. What are the key methods for synthesizing tetraammineplatinum dichloride xhydrate, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized by reacting platinum(II) chloride with aqueous ammonia under controlled conditions. Optimizing parameters such as ammonia concentration (excess NH₃ ensures full ligand coordination), temperature (20–25°C to prevent decomposition), and reaction time (24–48 hours) is critical. Post-synthesis, the product is isolated via slow evaporation or recrystallization from water .
- Data Validation : Monitor platinum content (target: ~55% Pt) using hydrazine hydrate reduction (YS/T 1319.1-2019) and confirm NH₃ coordination via FT-IR (N–H stretching at ~3200 cm⁻¹) .
Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?
- Methodology :
- Platinum Quantification : Use hydrazine hydrate reduction (YS/T 1319.1-2019) to determine Pt content .
- Trace Metal Analysis : Inductively coupled plasma atomic emission spectrometry (ICP-AES) per YS/T 1319.2-2019 detects impurities (e.g., Cu, Fe, Ni) at ppm levels .
- Hydrate Confirmation : Thermogravimetric analysis (TGA) identifies water content (weight loss ~5–10% at 100–150°C) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Work in a fume hood to prevent inhalation of NH₃ vapors (R20/21/22) .
- Waste Disposal : Collect Pt-containing waste separately for certified hazardous waste processing to prevent environmental contamination .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity in catalytic applications?
- Structural Insights : X-ray diffraction (XRD) reveals a square-planar geometry with Pt–N bond lengths of 2.047–2.052 Å and staggered NH₃ ligand orientations. This geometry enhances ligand substitution reactivity, making it a precursor for cisplatin analogs or heterogeneous catalysts .
- Catalytic Mechanism : The labile chloride ligands facilitate substitution reactions, enabling applications in hydrogenation or C–C coupling. Stability under reducing conditions (e.g., H₂ atmosphere) should be tested via in situ XRD .
Q. What experimental strategies can resolve discrepancies in reported hydration states (x = 1 vs. 4) of tetraammineplatinum dichloride hydrates?
- Methodology :
- Hydrate Analysis : Combine TGA (to measure H₂O loss) with single-crystal XRD (to resolve lattice vs. coordinated water). For example, [Pt(NH₃)₄]Cl₂·4NH₃ shows ammonia solvation in the lattice .
- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to assess environmental stability .
Q. How can researchers mitigate ligand displacement during catalytic cycles to enhance the compound’s stability?
- Approaches :
- Ligand Design : Introduce sterically bulky co-ligands (e.g., pyridine derivatives) to reduce substitution rates .
- Support Immobilization : Anchor the complex on mesoporous silica or carbon supports to limit ligand loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
